Propylene sulfide

Description

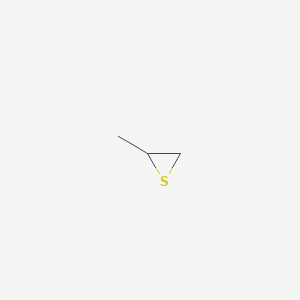

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methylthiirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6S/c1-3-2-4-3/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBNVSWHUJDDZRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25037-97-2 | |

| Record name | Propylene sulfide homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25037-97-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID90870835 | |

| Record name | Thiirane, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90870835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

74.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1,2-Epithiopropane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0302172 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1072-43-1 | |

| Record name | Propylene sulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072-43-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propylene sulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001072431 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propylene sulfide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48100 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propylene sulfide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36643 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiirane, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thiirane, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90870835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-epithiopropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.735 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Propylene Sulfide from Propylene Oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of propylene (B89431) sulfide, a vital thiirane (B1199164) compound, from its oxygen analog, propylene oxide. The conversion of epoxides to thiiranes is a cornerstone of heterocyclic chemistry, offering a pathway to sulfur-containing molecules with significant applications in materials science and pharmaceutical development. This document details the primary mechanistic pathways, provides experimental protocols, and presents quantitative data for the two most prevalent methods: the reaction with potassium thiocyanate (B1210189) and the reaction with thiourea.

Reaction with Potassium Thiocyanate

The reaction of propylene oxide with potassium thiocyanate (KSCN) is a well-established method for the synthesis of propylene sulfide. This process is noted for its stereospecificity, proceeding with an inversion of configuration at one of the carbon centers of the epoxide ring.

Mechanism of Action

The reaction mechanism involves a nucleophilic attack by the thiocyanate ion on one of the carbon atoms of the protonated propylene oxide ring. This attack leads to the opening of the epoxide ring and the formation of a β-hydroxy thiocyanate intermediate. Subsequent intramolecular cyclization with the elimination of cyanate (B1221674) results in the formation of this compound. The stereochemistry of the reaction is dictated by an SN2-type mechanism, which results in the inversion of the stereocenter.

An In-depth Technical Guide to the Ring-Opening Reactions of Propylene Sulfide with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the ring-opening reactions of propylene (B89431) sulfide (B99878) with various nucleophiles. Propylene sulfide, a three-membered heterocyclic compound containing a sulfur atom (thiirane), is a versatile building block in organic synthesis. Its strained ring readily undergoes cleavage upon reaction with nucleophiles, providing access to a diverse range of functionalized thioethers. Understanding the mechanisms, regioselectivity, and experimental conditions of these reactions is crucial for their effective application in research and development, particularly in the synthesis of pharmaceuticals and other biologically active molecules.

Core Concepts: Reaction Mechanisms and Regioselectivity

The ring-opening of this compound can be initiated by a wide array of nucleophiles, including amines, alcohols (alkoxides), and thiols (thiolates). The regiochemical outcome of the reaction—that is, whether the nucleophile attacks the primary (C1) or secondary (C2) carbon of the thiirane (B1199164) ring—is highly dependent on the reaction conditions.

Nucleophilic Ring-Opening (Basic or Neutral Conditions)

Under basic or neutral conditions, the ring-opening of this compound proceeds via a direct SN2 mechanism. The nucleophile attacks one of the carbon atoms of the thiirane ring, leading to the cleavage of a carbon-sulfur bond. Due to steric hindrance from the methyl group at the C2 position, nucleophilic attack predominantly occurs at the less substituted primary carbon (C1). This results in the formation of the "normal" ring-opened product.

For example, the reaction of this compound with sodium ethanethiolate results in the exclusive formation of the product arising from the attack at the primary carbon. Similarly, strong nucleophiles like lithium aluminum hydride also exhibit high regioselectivity for the primary carbon. This high regioselectivity under nucleophilic conditions is a key feature for the controlled synthesis of specific isomers.

Electrophilic and Acid-Catalyzed Ring-Opening

In the presence of electrophiles or under acidic conditions, the reaction mechanism becomes more complex. The sulfur atom of the thiirane ring is first protonated or coordinates to a Lewis acid, which activates the ring towards nucleophilic attack. This activation can lead to a transition state with significant carbocationic character.

In this scenario, the regioselectivity is less straightforward. The nucleophile can attack both the primary (C1) and secondary (C2) carbons, leading to a mixture of regioisomers. The distribution of these isomers is influenced by a combination of steric and electronic factors. While the primary carbon is sterically more accessible, the secondary carbon can better stabilize a developing positive charge. Consequently, reactions with electrophilic reagents such as hydrogen chloride, acetyl chloride, and anhydrous chlorine have been reported to yield mixtures of isomeric products.

Data Presentation: A Comparative Summary

The following tables summarize the quantitative data for the ring-opening of this compound with various nucleophiles.

Table 1: Ring-Opening with Amine Nucleophiles

| Nucleophile | Catalyst/Conditions | Product(s) | Regioselectivity (Primary:Secondary) | Yield (%) | Reference |

| Aniline (B41778) | Ethanol (B145695), 50°C, 3 days | 1-Anilino-2-propanethiol | Predominantly primary attack | Quantitative | [1] |

| Benzylamine | BEMP superbase, in presence of γ-butyrolactone | Poly(this compound) initiated by benzylamine | Head-to-tail (exclusive primary attack) | High | [2] |

Table 2: Ring-Opening with Thiol Nucleophiles

| Nucleophile | Catalyst/Conditions | Product(s) | Regioselectivity (Primary:Secondary) | Yield (%) | Reference |

| Sodium Ethanethiolate | Not specified | 1-(Ethylthio)-2-propanethiol | Exclusive primary attack | Not specified | Not specified in search results |

| Thiophenol | Not specified | 1-(Phenylthio)-2-propanethiol and 2-(Phenylthio)-1-propanethiol | Mixture of isomers | Not specified | Not specified in search results |

Table 3: Ring-Opening with Other Nucleophiles and Reagents

| Nucleophile/Reagent | Catalyst/Conditions | Product(s) | Regioselectivity (Primary:Secondary) | Yield (%) | Reference |

| Lithium Aluminum Hydride | Not specified | 2-Propanethiol | Exclusive primary attack | Not specified | Not specified in search results |

| Hydrogen Chloride | Not specified | 1-Chloro-2-propanethiol and 2-Chloro-1-propanethiol | Mixture of isomers | Not specified | Not specified in search results |

| Acetyl Chloride | Not specified | S-(1-chloro-2-propyl) thioacetate (B1230152) and S-(2-chloro-1-propyl) thioacetate | Mixture of isomers | Not specified | Not specified in search results |

Experimental Protocols

Detailed experimental methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for the ring-opening of this compound.

Protocol 1: Reaction of this compound with Aniline

This protocol describes the synthesis of 1-anilino-2-propanethiol, a β-aminothiol.

Materials:

-

This compound

-

Aniline (1.5-fold molar excess)

-

98% Ethanol

Procedure:

-

Dissolve this compound in four times its weight of 98% ethanol in a suitable reaction vessel.

-

Add a 1.5-fold molar excess of aniline to the solution.

-

Maintain the reaction mixture in a water bath at 50°C for 3 days.

-

After the reaction is complete, remove the solvent and any unreacted this compound under reduced pressure.

-

Distill the residue at 1 mm pressure to purify the product. Collect the fraction of 1-anilino-2-propanethiol after the excess aniline has been distilled off. The product is a colorless liquid with an unpleasant odor.[1]

Mandatory Visualizations

The following diagrams illustrate the key concepts and workflows discussed in this guide.

Reaction Mechanisms

Caption: Mechanisms of this compound ring-opening.

Experimental Workflow

Caption: General experimental workflow.

Conclusion

The ring-opening reactions of this compound offer a powerful and versatile method for the synthesis of a variety of sulfur-containing compounds. The regioselectivity of these reactions can be effectively controlled by the choice of reaction conditions. Under basic or neutral conditions, the SN2 attack of a nucleophile occurs predictably at the less sterically hindered primary carbon. In contrast, acid-catalyzed or electrophilic conditions can lead to a mixture of regioisomers. This guide provides a foundational understanding and practical data for researchers to effectively utilize this compound as a valuable synthon in their work. Further exploration of a wider range of nucleophiles and catalytic systems will undoubtedly continue to expand the synthetic utility of this important class of reactions.

References

An In-depth Technical Guide on the Chemical and Physical Properties of 2-Methylthiirane

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylthiirane, also known as propylene (B89431) sulfide, is a three-membered heterocyclic compound containing a sulfur atom. This strained ring structure imparts significant reactivity, making it a valuable intermediate in organic synthesis and a key pharmacophore in certain therapeutic agents. This technical guide provides a comprehensive overview of the chemical and physical properties of 2-methylthiirane, its synthesis and reactivity, and its notable application in the development of potent enzyme inhibitors.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 2-methylthiirane is presented in Table 1. These properties are crucial for its handling, storage, and application in various chemical processes.

| Property | Value | Reference |

| Molecular Formula | C₃H₆S | [1][2] |

| Molecular Weight | 74.14 g/mol | [1][2] |

| CAS Number | 1072-43-1 | [2] |

| Appearance | Colorless liquid | [3] |

| Melting Point | -91 °C | [4] |

| Boiling Point | 73 - 75.9 °C (predicted/experimental) | [1][4] |

| Density | 0.946 - 1.019 g/cm³ (predicted/experimental) | [1][4] |

| Solubility | Soluble in water and many organic solvents. | [3] |

| Vapor Pressure | Data not readily available | |

| Dipole Moment | 1.95 D | [4] |

Spectroscopic Data

The structural elucidation of 2-methylthiirane and its derivatives relies heavily on various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of 2-methylthiirane is expected to show characteristic signals for the methyl and methine protons on the thiirane (B1199164) ring, as well as the methylene (B1212753) protons. The chemical shifts and coupling patterns are influenced by the ring strain and the electronegativity of the sulfur atom.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the three carbon atoms in the molecule, with the carbons of the thiirane ring appearing at chemical shifts indicative of their strained environment.

Infrared (IR) Spectroscopy

The IR spectrum of 2-methylthiirane exhibits characteristic absorption bands corresponding to C-H stretching and bending vibrations, as well as vibrations associated with the C-S bonds within the thiirane ring. The NIST WebBook provides access to the experimental IR spectrum of 2-methylthiirane.[5]

Mass Spectrometry (MS)

The mass spectrum of 2-methylthiirane shows a molecular ion peak corresponding to its molecular weight. The fragmentation pattern provides valuable information about the structure, with characteristic losses of fragments such as methyl and thioformaldehyde. The NIST WebBook provides access to the experimental mass spectrum of 2-methylthiirane.[2]

Synthesis and Reactivity

Synthesis of 2-Methylthiirane

A common and effective method for the synthesis of 2-methylthiirane is the reaction of propylene oxide with a sulfur-transfer reagent, such as potassium thiocyanate (B1210189) or thiourea.

Experimental Protocol: Synthesis of 2-Methylthiirane from Propylene Oxide

Materials:

-

Propylene oxide

-

Potassium thiocyanate (KSCN)

-

Water

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, a solution of potassium thiocyanate in water is prepared.

-

Propylene oxide is added to the flask.

-

The reaction mixture is heated under reflux for several hours.

-

After cooling to room temperature, the organic layer is separated.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate.

-

The solvent is removed by rotary evaporation.

-

The crude 2-methylthiirane is purified by distillation.

Logical Workflow for the Synthesis of 2-Methylthiirane

References

An In-depth Technical Guide to Propylene Sulfide: From Chemical Identity to Advanced Biomedical Applications

This technical guide provides a comprehensive overview of propylene (B89431) sulfide (B99878), with a particular focus on its chemical properties, synthesis, and its pivotal role in the development of advanced drug delivery systems and biomaterials. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science.

Chemical Identification and Synonyms

Propylene sulfide is a cyclic thioether with a three-membered ring. Its fundamental chemical information is summarized in the table below.

| Identifier Type | Value |

| CAS Number | 1072-43-1[1][2][3][4] |

| IUPAC Name | 2-methylthiirane[2] |

| Molecular Formula | C3H6S[1][3][4] |

| Synonyms | This compound, methylthiirane, 2-Methylthiirane, Thiirane (B1199164), 2-methyl-, 1,2-Epithiopropane, Propene sulfide, Propylene sulphide, 2-Methylthiacyclopropane, Propylene episulfide, PROPANE, 1,2-EPITHIO-, Methylethylene Sulfide[1][2][3][4][5] |

Physicochemical Properties

The key physical and chemical properties of this compound are detailed in the following table, providing essential data for laboratory and research applications.

| Property | Value |

| Molecular Weight | 74.14 g/mol [1][3] |

| Appearance | Colorless liquid[4][5] |

| Boiling Point | 72-75 °C[3] |

| Density | 0.946 g/mL at 25 °C[3] |

| Refractive Index | n20/D 1.475[3][4] |

| Flash Point | 10 °C[4] |

| Storage Temperature | 2-8 °C[4] |

Safety and Handling

This compound is a hazardous chemical that requires careful handling. It is a highly flammable liquid and vapor.[2][6] It is toxic if swallowed and harmful if inhaled.[2][6] It also causes skin and eye irritation.[2] When handling this compound, it is crucial to work in a well-ventilated area and to wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[1][7] Keep away from heat, sparks, open flames, and hot surfaces.[1][5][7] The container should be kept tightly closed and grounded.[5][7]

Role in Drug Development and Advanced Applications

While this compound itself is a reactive monomer, its polymer, poly(this compound) (PPS), has garnered significant attention in the biomedical field. PPS is a biocompatible and biodegradable polymer that is particularly valued for its responsiveness to reactive oxygen species (ROS).[8][9]

This property makes PPS an intelligent material for drug delivery systems designed to target sites of inflammation or tumors, where ROS levels are typically elevated.[2][9] The thioether backbone of PPS can be oxidized by ROS to form more hydrophilic sulfoxides and sulfones.[1][3] This hydrophobic-to-hydrophilic transition can trigger the swelling or disassembly of PPS-based nanocarriers, leading to the controlled release of an encapsulated therapeutic agent.[1][2][7]

Applications of PPS in drug development include:

-

Nanoparticles for Targeted Drug Delivery: PPS can be formulated into nanoparticles that encapsulate hydrophobic drugs.[2][8] These nanoparticles can be designed to release their payload specifically in ROS-rich environments.

-

Tissue Engineering: The biocompatibility of PPS makes it a suitable material for creating scaffolds for tissue regeneration, such as for bone and cartilage.[8]

-

Medical Devices: Due to its chemical resistance and low toxicity, PPS is being explored as an alternative to traditional materials in medical devices like catheters and sutures.[8]

Experimental Protocols and Methodologies

The synthesis of functional biomaterials from this compound typically involves its polymerization, most commonly through anionic ring-opening polymerization (AROP).[10][11]

Anionic ring-opening polymerization is a chain-growth polymerization where a cyclic monomer is opened by a nucleophilic initiator.[10][12] In the case of this compound, the initiator attacks one of the carbon atoms of the thiirane ring, leading to the opening of the ring and the formation of a propagating thiolate anion. This process continues with the addition of more monomer units.[12]

Caption: Anionic Ring-Opening Polymerization Workflow.

This protocol describes the synthesis of Pluronic-stabilized PPS nanoparticles with the subsequent S-nitrosation to create a nitric oxide (NO) delivery vehicle.[4][13]

Materials:

-

Pluronic F127

-

Degassed Milli-Q water

-

This compound

-

Initiator (e.g., sodium methoxide)

-

1,8-diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Argon

-

Sodium nitrite (B80452)

-

Hydrochloric acid

-

Ammonium (B1175870) sulfamate

Procedure:

-

Nanoparticle Synthesis:

-

Prepare a 0.5% solution of Pluronic F127 in degassed Milli-Q water.[4]

-

Add 400 μL of this compound to the solution under an Argon atmosphere and stir for 30 minutes.[4]

-

Add the initiator (e.g., 14.4 mg reacted with 322 μL of sodium methoxide) under Argon.[4]

-

After 15 minutes, add DBU to the solution under Argon and stir the reaction for 24 hours.[4]

-

Expose the nanoparticle solution to air for 2 hours.[4]

-

Purify the nanoparticles by dialysis against Milli-Q water for 3 days.[4]

-

-

S-nitrosation:

Caption: Experimental workflow for SNO-PPS nanoparticle synthesis.

Mechanism of ROS-Responsive Drug Release

The intelligent behavior of PPS-based drug delivery systems is rooted in a clear chemical mechanism. This mechanism does not involve a classical biological signaling pathway but is rather a direct chemical response to the local microenvironment.

References

- 1. ROS-Responsive Drug Delivery Systems, ROS-Responsive “Solubility Switch” Nanomedicines [ebrary.net]

- 2. Reactive Oxygen Species-Responsive Drug Delivery Systems for the Treatment of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reactive Oxygen Species Responsive Polymers for Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. S-nitrosated poly(this compound) nanoparticles for enhanced nitric oxide delivery to lymphatic tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Reactive Oxygen Species Responsive Polymers for Drug Delivery Systems [frontiersin.org]

- 6. pure.psu.edu [pure.psu.edu]

- 7. Reactive‐Oxygen‐Species‐Responsive Drug Delivery Systems: Promises and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Research Collection | ETH Library [research-collection.ethz.ch]

- 9. researchgate.net [researchgate.net]

- 10. Recent advances in the ring-opening polymerization of sulfur-containing monomers - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY00831A [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. m.youtube.com [m.youtube.com]

- 13. abstracts.biomaterials.org [abstracts.biomaterials.org]

Spectroscopic Analysis of Propylene Sulfide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for propylene (B89431) sulfide (B99878) (2-methylthiirane), a key organosulfur compound. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for compound identification, characterization, and quality control in research and drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of propylene sulfide. Both ¹H and ¹³C NMR data provide characteristic signals corresponding to the unique chemical environments of the hydrogen and carbon atoms within the molecule.

¹H NMR Spectral Data

The proton NMR spectrum of this compound typically exhibits three distinct signals corresponding to the methine proton (H-A), the diastereotopic methylene (B1212753) protons (H-B and H-C), and the methyl protons (H-D). The chemical shifts and coupling constants are summarized in the table below.

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constants (J) in Hz |

| H-A (methine) | ~2.90 | Multiplet | J(A,B) ≈ 6.2-6.4, J(A,C) ≈ 5.4-5.6 |

| H-B (methylene) | ~2.50 | Multiplet | J(A,B) ≈ 6.2-6.4, J(B,C) ≈ 0.8 |

| H-C (methylene) | ~2.11 | Multiplet | J(A,C) ≈ 5.4-5.6, J(B,C) ≈ 0.8 |

| H-D (methyl) | ~1.51 | Doublet | J(A,D) ≈ 5.6 |

Note: Chemical shifts can vary slightly depending on the solvent and spectrometer frequency. The data presented is a compilation from various sources.[1]

¹³C NMR Spectral Data

The ¹³C NMR spectrum of this compound shows three signals corresponding to the three distinct carbon atoms in the molecule.

| Carbon Assignment | Chemical Shift (δ) in ppm |

| C1 (methine) | ~25.9 |

| C2 (methylene) | ~23.5 |

| C3 (methyl) | ~20.1 |

Note: The specific chemical shifts can be influenced by the solvent used.[2]

Experimental Protocol for NMR Spectroscopy

A general procedure for obtaining high-quality NMR spectra of this compound is as follows:

-

Sample Preparation :

-

Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or CCl₄) in a clean, dry 5 mm NMR tube.[1][3]

-

For ¹³C NMR, a higher concentration (around 50 mg) may be beneficial to improve the signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.[3]

-

-

Instrument Parameters (300-500 MHz Spectrometer) :

-

¹H NMR :

-

Pulse Program : Standard single-pulse sequence.

-

Spectral Width : Approximately 10-12 ppm.

-

Number of Scans : 8-16 scans are typically sufficient.

-

Relaxation Delay : 1-2 seconds.[3]

-

-

¹³C NMR :

-

-

Data Processing :

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the resulting spectrum.

-

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups and vibrational modes present in a molecule. The IR spectrum of this compound is characterized by absorptions corresponding to C-H and C-S bond vibrations.

IR Spectral Data

The key IR absorption bands for this compound are summarized below.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~2970-3000 | C-H stretch (alkane) | Strong |

| ~1450 | C-H bend (alkane) | Medium |

| ~1250 | C-H wag (thiirane ring) | Medium |

| ~625 | C-S stretch (thiirane ring) | Medium-Weak |

Note: The spectrum is typically acquired as a neat liquid film.[2][4]

Experimental Protocol for IR Spectroscopy

The following protocol is for acquiring a neat IR spectrum of liquid this compound using an ATR-FTIR spectrometer:

-

Sample Preparation :

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol (B130326) or ethanol) and allowing it to dry completely.

-

Place a single drop of this compound directly onto the center of the ATR crystal.[5]

-

-

Data Acquisition :

-

Acquire a background spectrum of the empty, clean ATR crystal.

-

Acquire the sample spectrum. Most instruments will automatically subtract the background.

-

A typical spectral range is 4000-400 cm⁻¹.

-

The number of scans can be varied to improve the signal-to-noise ratio, with 16 or 32 scans being common.

-

-

Data Processing :

-

Perform baseline correction if necessary.

-

Label the significant peaks in the spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Mass Spectral Data

The electron ionization (EI) mass spectrum of this compound will show the molecular ion peak and several characteristic fragment ions.

| m/z | Proposed Fragment Ion | Relative Intensity |

| 74 | [C₃H₆S]⁺ (Molecular Ion) | High |

| 59 | [C₂H₃S]⁺ | Moderate |

| 47 | [CH₃S]⁺ | High |

| 41 | [C₃H₅]⁺ | High |

| 39 | [C₃H₃]⁺ | Moderate |

Experimental Protocol for Mass Spectrometry

A general procedure for obtaining an EI mass spectrum of this compound is as follows:

-

Sample Introduction :

-

For a volatile liquid like this compound, direct injection via a heated probe or introduction through a gas chromatography (GC-MS) system is common.[4]

-

-

Ionization :

-

Electron ionization (EI) is typically used, with a standard electron energy of 70 eV.

-

-

Mass Analysis :

-

A quadrupole or time-of-flight (TOF) mass analyzer is commonly used to separate the ions based on their mass-to-charge ratio.

-

-

Detection :

-

An electron multiplier is used to detect the separated ions.

-

Visualized Workflows and Pathways

To further clarify the analytical processes and molecular behavior, the following diagrams are provided.

Caption: General workflow for spectroscopic analysis of this compound.

Caption: Proposed fragmentation pathway of this compound in EI-MS.

References

Quantum Chemical Insights into the Structure of Propylene Sulfide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular structure of propylene (B89431) sulfide (B99878) (also known as 2-methylthiirane), a key heterocyclic compound with significant implications in chemical synthesis and drug development. Through a comprehensive review of quantum chemical calculations and experimental data, this document outlines the precise geometrical parameters of propylene sulfide, offering a foundational understanding for further research and molecular modeling.

Molecular Geometry: A Comparative Analysis

The three-dimensional structure of this compound has been elucidated through both theoretical quantum chemical calculations and experimental spectroscopic methods. Density Functional Theory (DFT) has emerged as a powerful tool for accurately predicting molecular geometries. For this compound, the B3LYP functional combined with a Pople-style basis set, such as 6-31G* or higher, provides a reliable theoretical model of its structure.

Experimental validation of the calculated geometry is crucial. Microwave spectroscopy stands as a high-precision experimental technique for determining the rotational constants of a molecule in the gas phase, from which its geometry can be accurately derived. The seminal work in this area provides a benchmark for the rotational constants of this compound.

The following tables summarize the key quantitative data obtained from both computational and experimental studies, allowing for a direct comparison of the molecular parameters.

Table 1: Calculated and Experimental Rotational Constants of this compound

| Parameter | Computational (B3LYP/6-31G*) | Experimental (Microwave Spectroscopy) |

| A (MHz) | Data not available in search results | 10043.9 |

| B (MHz) | Data not available in search results | 4833.4 |

| C (MHz) | Data not available in search results | 3630.1 |

Note: The specific calculated rotational constants were not available in the searched literature. The experimental values are from the 1963 study by S.S. Butcher.[1][2]

Table 2: Calculated Geometrical Parameters of this compound (B3LYP/6-31G)*

| Parameter | Bond Length (Å) / Bond Angle (°) / Dihedral Angle (°) |

| Bond Lengths | |

| C1-S | Data not available in search results |

| C2-S | Data not available in search results |

| C1-C2 | Data not available in search results |

| C2-C3 | Data not available in search results |

| C-H (ring) | Data not available in search results |

| C-H (methyl) | Data not available in search results |

| Bond Angles | |

| ∠C1-S-C2 | Data not available in search results |

| ∠S-C1-C2 | Data not available in search results |

| ∠S-C2-C1 | Data not available in search results |

| ∠C1-C2-C3 | Data not available in search results |

| ∠H-C-H (methyl) | Data not available in search results |

| Dihedral Angles | |

| H-C2-C1-S | Data not available in search results |

| H-C3-C2-C1 | Data not available in search results |

Note: Despite extensive searches, a specific publication containing a table of the optimized bond lengths, bond angles, and dihedral angles for this compound from a B3LYP/6-31G calculation could not be located. However, this level of theory is a standard and widely accepted method for such calculations.*

Methodologies and Protocols

Quantum Chemical Calculations

The theoretical geometry of this compound is typically determined using the following computational workflow:

-

Initial Structure Generation: A starting 3D structure of this compound is created using molecular modeling software.

-

Geometry Optimization: A geometry optimization calculation is performed using a quantum chemistry software package (e.g., Gaussian, ORCA). The B3LYP hybrid functional is a popular and effective choice for this purpose, often paired with a basis set such as 6-31G* or a larger one for higher accuracy. This process systematically alters the positions of the atoms to find the lowest energy conformation, which corresponds to the most stable molecular structure.

-

Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory. This serves two purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to calculate various thermodynamic properties and vibrational spectra.

-

Property Calculation: From the optimized geometry, various molecular properties, including rotational constants, can be calculated and compared with experimental data.

Experimental Determination: Microwave Spectroscopy

The experimental determination of this compound's structure relies on microwave spectroscopy. This technique measures the absorption of microwave radiation by a molecule in the gas phase, which corresponds to transitions between its rotational energy levels.

The experimental protocol, as pioneered by S. S. Butcher in 1963, involves the following key steps:[1][2]

-

Sample Preparation: this compound is synthesized and purified. For the spectroscopic measurement, it is introduced into the sample cell of the spectrometer in the gas phase at low pressure.

-

Data Acquisition: The sample is irradiated with microwaves of varying frequencies, and the absorption spectrum is recorded. The frequencies of the absorption lines correspond to the allowed rotational transitions.

-

Spectral Assignment: The observed spectral lines are assigned to specific rotational transitions (e.g., J=0→1, J=1→2). This is often a complex process, especially for asymmetric top molecules like this compound.

-

Determination of Rotational Constants: The assigned transition frequencies are fitted to a rotational Hamiltonian to determine the molecule's rotational constants (A, B, and C).

-

Structural Determination: The moments of inertia, which are inversely proportional to the rotational constants, are used to determine the molecular geometry. This often involves assuming some structural parameters (e.g., C-H bond lengths) and fitting the remaining parameters to reproduce the experimental moments of inertia.

Conclusion

The combination of quantum chemical calculations, specifically using Density Functional Theory with the B3LYP functional, and experimental microwave spectroscopy provides a robust and detailed understanding of the molecular structure of this compound. While a complete, published set of calculated geometrical parameters at the B3LYP/6-31G* level was not found in the surveyed literature, the established accuracy of this theoretical approach, validated by experimental rotational constants, gives high confidence in its predictive power for determining the bond lengths, angles, and dihedral angles of this important molecule. This foundational structural data is invaluable for researchers in medicinal chemistry and materials science for applications such as molecular docking, reaction mechanism studies, and the design of novel thiirane-containing compounds.

References

Unveiling the Three-Membered Ring: A Historical Perspective on the Discovery of Episulfides

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the seminal discoveries that first brought episulfides, or thiiranes, to the attention of the chemical world. We delve into the foundational research of the early 20th century, providing a detailed look at the pioneering synthetic methods and characterization techniques that laid the groundwork for our modern understanding of this unique class of sulfur-containing heterocycles.

Early Investigations and the Dawn of Episulfide Chemistry

The early 1900s marked the initial explorations into the synthesis and properties of episulfides. While the concept of cyclic ethers (epoxides) was established, their sulfur analogs remained largely elusive. The inherent instability of the three-membered thiirane (B1199164) ring, coupled with the analytical limitations of the era, presented significant challenges to early researchers.

Pioneering work by Hermann Staudinger and F. Pfenninger in 1916, and later by Marcel Delépine in 1920, provided the first glimpses into the existence and reactivity of these compounds, which they referred to as "olefin sulfides." These early investigations, though not always yielding stable, isolable products, were crucial in establishing the theoretical possibility and laying the experimental groundwork for future breakthroughs.

A significant leap forward occurred in 1934 when German chemists K. Dachlauer and L. Jackel developed the first general and practical synthesis of episulfides. Their method, which involved the reaction of epoxides with alkali thiocyanates or thiourea, became a cornerstone of episulfide chemistry and remains a viable synthetic route to this day. This discovery opened the door to more systematic studies of the physical and chemical properties of this intriguing class of compounds.

Quantitative Data from Early Discoveries

The characterization of newly synthesized compounds in the early 20th century relied on fundamental physical constants. The following table summarizes the key quantitative data reported for ethylene (B1197577) sulfide (B99878), the simplest episulfide, in the early literature.

| Property | Reported Value | Year | Researchers |

| Boiling Point | 55-56 °C | 1934 | Dachlauer & Jackel |

| Density (at 20 °C) | 1.010 g/cm³ | 1934 | Dachlauer & Jackel |

| Refractive Index (nD at 20 °C) | 1.4937 | 1934 | Dachlauer & Jackel |

Foundational Experimental Protocols

The experimental techniques of the early 20th century were foundational to the discovery of episulfides. Below are detailed methodologies reconstructed from the seminal publications of the era.

Delépine's Synthesis of "Olefin Sulfides" (1920)

Marcel Delépine's work involved the reaction of β,β'-dichlorodiethyl sulfide (mustard gas) with sodium sulfide. While this method did not yield stable monomeric episulfides, it was a critical early attempt at their synthesis.

Experimental Protocol:

-

Reactants: β,β'-dichlorodiethyl sulfide and a solution of sodium sulfide.

-

Apparatus: A round-bottom flask equipped with a reflux condenser.

-

Procedure: An alcoholic solution of sodium sulfide was prepared. To this, β,β'-dichlorodiethyl sulfide was added, and the mixture was heated under reflux.

-

Observations: Delépine noted the formation of a volatile product with a characteristic odor, which he proposed to be the "sulfide of ethylene." However, the product was highly reactive and readily polymerized.

-

Characterization: Characterization was limited to boiling point determination of the crude product and qualitative tests for the presence of sulfur.

The Dachlauer and Jackel General Synthesis of Episulfides (1934)

This patented method provided the first reliable and general route to episulfides from their corresponding epoxides.

Experimental Protocol for the Synthesis of Ethylene Sulfide:

-

Reactants: Ethylene oxide and an aqueous solution of potassium thiocyanate (B1210189).

-

Apparatus: A pressure-resistant reaction vessel (autoclave) equipped with a stirring mechanism and a means of temperature control.

-

Procedure: An aqueous solution of potassium thiocyanate was placed in the autoclave. The vessel was cooled, and liquefied ethylene oxide was introduced. The autoclave was then sealed and heated to a temperature between 50 and 100 °C with continuous stirring. The reaction was allowed to proceed for several hours.

-

Work-up: After cooling, the reaction mixture was distilled. The ethylene sulfide, being volatile, was collected as the distillate. The product was then dried over a suitable drying agent, such as anhydrous calcium chloride.

-

Characterization: The synthesized ethylene sulfide was characterized by its boiling point, density, and refractive index. These physical constants served as the primary means of identification and purity assessment.

Early Characterization Techniques

The analytical landscape of the early 20th century was devoid of the sophisticated spectroscopic techniques common today. Chemists relied on a combination of physical property measurements and qualitative chemical tests to identify and characterize new compounds.

-

Boiling Point Determination: The boiling point was a crucial physical constant for characterizing liquids. It was typically determined using a distillation apparatus, where the temperature of the vapor in equilibrium with the boiling liquid was measured. The Thiele tube method was also a common and accurate technique for determining the boiling point of small quantities of liquid.

-

Refractive Index Measurement: The refractive index, a measure of how much light bends as it passes through a substance, was another key physical property. The Abbe refractometer, invented in the late 19th century, was a standard instrument in organic chemistry laboratories for this purpose.

-

Qualitative Tests for Sulfides: Simple chemical tests were used to confirm the presence of sulfur in the newly synthesized compounds. These tests often involved the reaction of the compound with a reagent that would produce a characteristic precipitate or color change in the presence of sulfide ions. A common test was the reaction with lead(II) acetate, which forms a black precipitate of lead(II) sulfide.

Reaction Pathways and Logical Flow

The synthesis of episulfides, as pioneered by Dachlauer and Jackel, can be visualized as a two-step logical progression from an alkene.

Caption: Logical workflow for episulfide synthesis.

The core of the Dachlauer-Jackel synthesis is the nucleophilic ring-opening of the epoxide by the thiocyanate ion, followed by an intramolecular cyclization to form the thiirane ring.

Caption: Dachlauer-Jackel reaction mechanism.

This historical journey into the discovery of episulfides highlights the ingenuity and perseverance of early 20th-century chemists. Their foundational work, conducted with rudimentary tools by today's standards, not only introduced a new class of heterocycles but also established synthetic principles that continue to influence the field of organic chemistry.

Thermodynamic Properties of Propylene Sulfide Polymerization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the thermodynamic properties associated with the polymerization of propylene (B89431) sulfide (B99878). Propylene sulfide, a thiirane (B1199164) or episulfide, undergoes ring-opening polymerization (ROP) to form poly(this compound), a polymer with a range of potential applications due to its unique properties conferred by the thioether backbone. Understanding the thermodynamics of this process is critical for controlling the polymerization reaction, predicting polymerizability, and designing efficient synthesis protocols.

Thermodynamic Parameters of Polymerization

The spontaneity of a polymerization reaction is governed by the Gibbs free energy of polymerization (ΔGₚ), which is related to the enthalpy (ΔHₚ) and entropy (ΔSₚ) of polymerization by the following equation:

ΔGₚ = ΔHₚ - TΔSₚ

For a polymerization to be thermodynamically favorable, ΔGₚ must be negative. The ring-opening polymerization of cyclic monomers like this compound is primarily driven by the relief of ring strain, which contributes to a negative (exothermic) enthalpy of polymerization. However, the conversion of many monomer molecules into a single polymer chain results in a decrease in translational and rotational degrees of freedom, leading to a negative entropy of polymerization.

A critical concept in polymerization thermodynamics is the ceiling temperature (T꜀) , which is the temperature at which the rate of polymerization equals the rate of depolymerization. At T꜀, the Gibbs free energy of polymerization is zero (ΔGₚ = 0). The ceiling temperature can be calculated using the following equation:

T꜀ = ΔHₚ / ΔSₚ

Above the ceiling temperature, depolymerization is favored, while below it, polymerization is favored.

The table below summarizes the types of thermodynamic data relevant to this compound polymerization. It is important to note the absence of specific values for homopolymerization and the inclusion of data from copolymerization studies for context.

| Thermodynamic Parameter | Symbol | Typical Sign for ROP of Cyclic Monomers | Value for this compound Homopolymerization | Notes |

| Enthalpy of Polymerization | ΔHₚ | Negative (Exothermic) | Data not readily available | The primary driving force is the relief of the three-membered ring strain. |

| Entropy of Polymerization | ΔSₚ | Negative | Data not readily available | Reflects the loss of translational and rotational freedom of the monomer. |

| Gibbs Free Energy of Polymerization | ΔGₚ | Negative for spontaneous polymerization | Data not readily available | Dependent on ΔHₚ, ΔSₚ, and temperature. |

| Ceiling Temperature | T꜀ | Data not readily available | Represents the temperature at which polymerization and depolymerization are in equilibrium. |

For the anionic copolymerization of elemental sulfur (S₈) with this compound, the average enthalpy and entropy of polymerization (related to the addition of S₈ to the growing chain) have been reported to approach values of 3.1 kcal/mol and 4.76 cal/(mol·K) respectively, under certain conditions.[1] However, these values are for the copolymerization process and do not represent the homopolymerization of this compound.

Experimental Protocols for Determining Thermodynamic Properties

The primary experimental technique for determining the enthalpy of polymerization is reaction calorimetry . This method measures the heat evolved or absorbed during the polymerization reaction.

Isothermal Reaction Calorimetry for this compound Polymerization

Objective: To determine the enthalpy of polymerization (ΔHₚ) of this compound.

Apparatus: A reaction calorimeter equipped with a sensitive thermometer, a stirrer, an injection port for the initiator, and a system for maintaining a constant temperature (isothermal conditions).

Materials:

-

This compound monomer (purified by distillation)

-

Anionic initiator (e.g., sodium naphthalenide, butyllithium, or a thiolate)

-

Anhydrous solvent (e.g., tetrahydrofuran (B95107) (THF))

-

Inert gas (e.g., argon or nitrogen)

Procedure:

-

Calorimeter Calibration:

-

The calorimeter is calibrated by introducing a known amount of heat (e.g., via an electric heater) and measuring the corresponding temperature change. This allows for the determination of the heat capacity of the calorimeter and its contents.

-

-

Reaction Setup:

-

A known amount of purified this compound monomer and anhydrous solvent are charged into the reaction vessel under an inert atmosphere.

-

The reaction mixture is allowed to reach thermal equilibrium at the desired reaction temperature.

-

-

Initiation of Polymerization:

-

A known amount of the initiator solution is injected into the reaction vessel to start the polymerization.

-

-

Data Acquisition:

-

The temperature of the reaction mixture is monitored continuously. In an isothermal setup, the heat evolved by the reaction is removed by a cooling system to maintain a constant temperature. The amount of heat removed is recorded as a function of time.

-

-

Determination of Enthalpy of Polymerization:

-

The total heat evolved during the reaction (Q) is obtained by integrating the heat flow over the course of the reaction until the monomer is fully consumed.

-

The enthalpy of polymerization (ΔHₚ) is then calculated using the following equation: ΔHₚ = -Q / n where 'n' is the number of moles of the polymerized monomer.

-

-

Analysis of Polymer:

-

After the reaction is complete, the polymer is isolated and characterized (e.g., by Gel Permeation Chromatography (GPC) and Nuclear Magnetic Resonance (NMR) spectroscopy) to confirm complete conversion and determine the molecular weight and structure.

-

Signaling Pathways and Experimental Workflows

Anionic Ring-Opening Polymerization (AROP) of this compound

The polymerization of this compound is typically initiated by anionic species. The mechanism involves the nucleophilic attack of the initiator on one of the carbon atoms of the thiirane ring, leading to ring opening and the formation of a thiolate anion. This thiolate then acts as the propagating species, attacking another monomer molecule.

Caption: Anionic Ring-Opening Polymerization of this compound.

Experimental Workflow for Calorimetric Determination of ΔHₚ

The following diagram illustrates the logical flow of an experiment to determine the enthalpy of polymerization of this compound using reaction calorimetry.

Caption: Workflow for Calorimetric Determination of Enthalpy of Polymerization.

References

The Reactivity of Propylene Sulfide: A Comparative Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the reactivity of propylene (B89431) sulfide (B99878) in comparison to other thiiranes. Thiiranes, or episulfides, are three-membered heterocyclic compounds containing a sulfur atom. Their inherent ring strain makes them susceptible to various chemical transformations, a property that is both synthetically useful and relevant to their biological activity. This document provides a comparative analysis of propylene sulfide's reactivity, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to serve as a comprehensive resource.

Comparative Reactivity of Thiiranes: A Quantitative Overview

The reactivity of thiiranes is significantly influenced by the substitution pattern on the carbon atoms of the ring. This compound (2-methylthiirane) serves as a fundamental example of an alkyl-substituted thiirane (B1199164). Its reactivity is often compared to the parent unsubstituted thiirane (ethylene sulfide) and other derivatives.

Computational studies have provided significant insights into these reactivity differences. For instance, in the gas-phase reaction with ammonia (B1221849), 2-methylthiirane reacts at a rate that is 0.230 times that of the unsubstituted thiirane.[1][2] This suggests that the methyl group imparts a slight deactivating effect, likely due to steric hindrance.

The general trend for the ring-opening reactivity of three-membered heterocycles with a given nucleophile follows the order: aziridines > phosphiranes > epoxides > thiiranes.[3] This highlights that while thiiranes are reactive due to ring strain, they are generally less reactive than their oxygen-containing counterparts, epoxides.

Table 1: Relative Reactivity of Selected Thiiranes in Reaction with Ammonia (Gas Phase, Computational Data)

| Thiirane | Relative Rate Constant (k/k_thiirane) | Regioselectivity (Attack at C3/C2) | Reference |

| Thiirane | 1.0 | N/A | [1][2] |

| 2-Methylthiirane | 0.230 | 12.8 | [1][2] |

| 2,2-Dimethylthiirane | Slower than 2-Methylthiirane | 124 | [1][2] |

| cis-2,3-Dimethylthiirane | Faster than trans isomer | N/A | [1][2] |

| 2-Fluorothiirane (attack at C3) | 3.42 x 10^6 | Highly selective for C3 | [1][2] |

Note: C2 is the substituted carbon and C3 is the unsubstituted carbon in 2-substituted thiiranes.

Key Reaction Pathways and Mechanisms

Thiiranes undergo several characteristic reactions, primarily driven by the relief of ring strain. The two most prominent pathways are nucleophilic ring-opening and desulfurization.

Nucleophilic Ring-Opening

The reaction of thiiranes with nucleophiles is a cornerstone of their chemistry. The regioselectivity of this attack is a critical consideration.

-

With "soft" nucleophiles (e.g., thiols, amines), the attack typically occurs at the less sterically hindered carbon atom, following an SN2 mechanism. In the case of this compound, this leads to the formation of a secondary thiol.

-

Substituent Effects: As a general rule, alkyl-substituted thiiranes are attacked at the less substituted carbon atom.[4] In contrast, aryl-substituted thiiranes tend to be attacked at the more substituted (benzylic) carbon, as the aryl group can stabilize the developing partial charge in the transition state.[4]

Desulfurization

Another common reaction of thiiranes is the extrusion of the sulfur atom to form an alkene. This transformation is often achieved using phosphines or other desulfurizing agents. The reaction is typically stereospecific, with retention of the alkene geometry.

Experimental Protocols for Studying Thiirane Reactivity

The kinetic analysis of thiirane reactions is crucial for understanding their reactivity. Below are summaries of common experimental methodologies.

Gas-Phase Kinetics using a Discharge-Flow Reactor

This technique is suitable for studying the reactions of thiiranes with radicals or other gas-phase species.[5][6]

-

Apparatus: A discharge-flow reactor coupled with a mass spectrometer.

-

Procedure:

-

A carrier gas (e.g., helium) is passed through the reactor at a constant pressure.

-

One reactant (e.g., a radical species) is generated in a microwave or electric discharge and introduced into the main flow.

-

The thiirane is introduced through a movable injector at various points along the reactor, which corresponds to different reaction times.

-

The concentrations of reactants and products are monitored by a mass spectrometer at the end of the reactor.

-

The reaction is typically studied under pseudo-first-order conditions, where one reactant is in large excess.

-

The rate constant is determined by measuring the decay of the limiting reactant as a function of reaction time (injector position).

-

Liquid-Phase Kinetics using Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for monitoring the progress of reactions in solution.

-

Apparatus: A high-resolution NMR spectrometer.

-

Procedure:

-

The thiirane and the other reactant are dissolved in a suitable deuterated solvent in an NMR tube.

-

The reaction is initiated, often by the addition of a catalyst or by bringing the sample to the desired temperature inside the NMR probe.

-

¹H NMR spectra are acquired at regular time intervals.

-

The disappearance of reactant signals and the appearance of product signals are integrated.

-

The change in concentration over time is used to determine the reaction rate and order.

-

Thiiranes in Drug Development

The unique reactivity of the thiirane ring has been exploited in the design of enzyme inhibitors. The thiirane moiety can act as a "caged" thiol, which is unmasked within the active site of a target enzyme.[7] This can lead to potent and selective inhibition.

For example, thiirane-based inhibitors have been developed for matrix metalloproteinases (MMPs), a class of enzymes involved in cancer metastasis.[8] The mechanism involves an enzyme-mediated ring-opening of the thiirane, leading to a tightly bound inhibitor-enzyme complex.[7][8]

Conclusion

This compound exhibits a rich and varied reactivity profile that is characteristic of strained sulfur heterocycles. Its reactivity is subtly attenuated compared to the parent thiirane due to the electronic and steric effects of the methyl group. The regioselectivity of its ring-opening reactions is a key feature for synthetic applications. While less reactive than their oxirane counterparts, thiiranes, including this compound, possess a unique chemical behavior that makes them valuable intermediates in organic synthesis and templates for the design of targeted therapeutics. The quantitative data and methodologies presented in this guide offer a foundational understanding for researchers working with this important class of compounds.

References

- 1. A computational study of the reactions of thiiranes with ammonia and amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Rational Tuning of the Reactivity of Three‐Membered Heterocycle Ring Openings via SN2 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Temperature-Dependent Kinetic Study of the Reactions of Hydrogen Atoms with H2S and C2H4S - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Experimental Study of the Reactions of Br Atoms with Thiirane and Nitrosyl Chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Active Site Ring-Opening of a Thiirane Moiety and Picomolar Inhibition of Gelatinases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure–Activity Relationship for Thiirane-Based Gelatinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Solubility of Propylene Sulfide in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of propylene (B89431) sulfide (B99878) (also known as 2-methylthiirane), a key building block in the synthesis of various sulfur-containing compounds and polymers. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide focuses on the theoretical principles governing its solubility, qualitative assessments based on the behavior of structurally similar compounds, and a generalized experimental protocol for determining its miscibility and solubility in common organic solvents.

Physicochemical Properties of Propylene Sulfide

This compound is a cyclic sulfide with a three-membered ring containing two carbon atoms and one sulfur atom. It is a colorless liquid with a characteristic unpleasant odor. Its molecular structure, particularly the presence of a polarizable sulfur atom and a nonpolar propylene backbone, dictates its solubility behavior.

| Property | Value |

| Molecular Formula | C₃H₆S |

| Molecular Weight | 74.14 g/mol |

| Boiling Point | 72-75 °C |

| Density | 0.946 g/mL at 25 °C |

Theoretical Principles of Solubility

The solubility of this compound in organic solvents is primarily governed by the principle of "like dissolves like." This principle states that substances with similar intermolecular forces are more likely to be miscible.

-

Polarity: this compound can be considered a moderately polar molecule. The carbon-sulfur bonds have a lower polarity than carbon-oxygen bonds, and the molecule has a slight dipole moment.

-

Intermolecular Forces: The primary intermolecular forces at play for this compound are London dispersion forces and dipole-dipole interactions. It does not have the capacity for hydrogen bonding as a donor.

Based on these principles, it can be predicted that this compound will be most soluble in solvents with similar characteristics:

-

High Solubility/Miscibility: Expected in non-polar and moderately polar aprotic solvents where London dispersion forces and dipole-dipole interactions are dominant. Examples include other thioethers, chlorinated solvents, aromatic hydrocarbons, and some ketones.

-

Lower Solubility/Partial Miscibility: Expected in highly polar protic solvents, such as water and lower alcohols (e.g., methanol, ethanol). The strong hydrogen bonding network of these solvents would be disrupted by the non-polar hydrocarbon portion of the this compound molecule without significant compensating interactions.

Qualitative Solubility of this compound

While specific quantitative data is scarce, information on the solubility of the parent compound, thiirane (B1199164) (ethylene sulfide), and general knowledge of episulfides provide a basis for a qualitative assessment of this compound's solubility.

| Solvent Class | Common Solvents | Predicted Solubility | Rationale |

| Non-Polar Aprotic | Hexane, Toluene, Benzene, Diethyl Ether | Miscible | Dominated by London dispersion forces, similar to this compound's non-polar character.[1] |

| Polar Aprotic | Acetone (B3395972), Chloroform, Dichloromethane, Tetrahydrofuran (THF) | Miscible/Soluble | Dipole-dipole interactions and dispersion forces are compatible. Thiirane is known to be soluble in acetone and chloroform.[2] |

| Polar Protic | Water | Sparingly Soluble | Strong hydrogen bonding in water makes it a poor solvent for the relatively non-polar this compound. |

| Polar Protic | Ethanol, Methanol | Partially Miscible/Slightly Soluble | Can engage in some dipole-dipole interactions, but the hydrogen bonding of the alcohols is the dominant force. Thiirane is slightly soluble in ethanol.[2] |

Experimental Protocol for Determining Solubility/Miscibility

The following is a generalized protocol for the visual and quantitative determination of the solubility of this compound in an organic solvent. Safety Precaution: this compound is flammable and toxic. All work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) must be worn.[3][4]

Materials

-

This compound (high purity)

-

Test solvents (high purity, anhydrous where applicable)

-

Glass vials or test tubes with caps

-

Calibrated pipettes or burettes

-

Vortex mixer

-

Analytical balance

-

Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector (for quantitative analysis)

Procedure for Visual Miscibility Determination

This method is a rapid, qualitative assessment.

-

Preparation: In a clean, dry, capped vial, add a known volume (e.g., 1 mL) of the test solvent.

-

Addition of this compound: To the solvent, add an equal volume (1 mL) of this compound.

-

Mixing: Cap the vial and vortex the mixture for 30-60 seconds.

-

Observation: Allow the mixture to stand for at least 5 minutes and observe.

Procedure for Quantitative Solubility Determination

This method determines the concentration of a saturated solution.

-

Preparation of a Saturated Solution:

-

Add a known volume (e.g., 5 mL) of the test solvent to a capped vial.

-

Incrementally add small, known volumes of this compound, vortexing after each addition, until a persistent second phase (cloudiness or a distinct layer) is observed, indicating saturation.

-

Alternatively, add an excess of this compound to a known volume of solvent to ensure saturation.

-

-

Equilibration: Tightly cap the vial and allow it to equilibrate at a constant temperature (e.g., 25 °C) for an extended period (e.g., 24 hours) with gentle agitation to ensure equilibrium is reached.

-

Sample Preparation for Analysis:

-

Carefully allow any undissolved this compound to settle.

-

Using a pipette, withdraw a known volume of the supernatant (the saturated solvent phase), being careful not to disturb the undissolved layer.

-

Accurately dilute the aliquot with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

-

-

Analysis:

-

Calculation:

-

Calculate the concentration of this compound in the original saturated solution, accounting for the dilution factor.

-

Express the solubility in appropriate units (e.g., g/100 mL, mol/L).

-

Visualizations

Caption: Generalized workflow for determining the solubility of this compound.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Thiirane | C2H4S | CID 9865 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Safety Data Sheet [chemicalbook.com]

- 4. Page loading... [guidechem.com]

- 5. Solvent Miscibility Table [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. Analytical Techniques for Organic Compounds | Algor Cards [cards.algoreducation.com]

Methodological & Application

Application Notes and Protocols for Anionic Ring-Opening Polymerization of Propylene Sulfide Using Alkali Metal Initiators

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the anionic ring-opening polymerization (AROP) of propylene (B89431) sulfide (B99878) (PS) utilizing alkali metal initiators. This method allows for the synthesis of well-defined poly(propylene sulfide) (PPS), a versatile polymer with significant applications in biomedical fields, including drug delivery, due to its biocompatibility and stimuli-responsive nature. The "living" character of this polymerization technique enables precise control over molecular weight and architecture, leading to polymers with narrow molecular weight distributions.

Application Notes

The anionic ring-opening polymerization of this compound is a robust method for producing poly(this compound) with controlled molecular weights and low polydispersity.[1][2] Alkali metal initiators, such as sodium naphthalenide, are effective in initiating this living polymerization, which can yield high molecular weight polymers.[3] The living nature of the polymerization means that chain termination and transfer reactions are largely absent, allowing for the synthesis of block copolymers and other complex architectures.[4]

The resulting PPS is a hydrophobic polymer that can be rendered hydrophilic through oxidation of the sulfide linkages to sulfoxides and sulfones. This property is particularly valuable for the development of smart drug delivery systems that can release their payload in response to oxidative stress, a hallmark of many disease states.

Key Experimental Considerations:

-

Purity of Reagents: Anionic polymerization is highly sensitive to impurities such as water, oxygen, and other protic species. Rigorous purification of solvents, monomers, and inert gas is crucial for successful and controlled polymerization.

-

Inert Atmosphere: All manipulations should be carried out under a high-purity inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques to prevent premature termination of the living polymer chains.

-

Initiator Preparation: Alkali metal initiators like sodium naphthalenide are typically prepared in situ and are highly reactive. Their concentration should be accurately determined before use.

Experimental Protocols

Protocol 1: Preparation of Sodium Naphthalenide Initiator in Tetrahydrofuran (THF)

This protocol describes the in situ preparation of a sodium naphthalenide solution, a common initiator for the anionic polymerization of this compound.

Materials:

-

Sodium metal

-

Naphthalene

-

Anhydrous Tetrahydrofuran (THF)

-

Glass-coated magnetic stir bar

-

Schlenk flask

Procedure:

-

Under an inert atmosphere, charge a dry Schlenk flask with freshly cut sodium metal and naphthalene.

-

Add anhydrous THF to the flask via cannula transfer.

-

Stir the mixture at room temperature. A deep green color will develop, indicating the formation of the sodium naphthalenide radical anion.

-

Allow the reaction to proceed for several hours to ensure complete formation of the initiator. The concentration of the initiator can be determined by titration.

Protocol 2: Anionic Ring-Opening Polymerization of this compound

This protocol outlines the general procedure for the polymerization of this compound using a pre-formed alkali metal initiator solution.

Materials:

-

This compound (PS), freshly distilled from a suitable drying agent (e.g., CaH₂)

-

Anhydrous Tetrahydrofuran (THF), freshly distilled from a sodium/benzophenone ketyl

-

Sodium naphthalenide initiator solution in THF

-

Methanol (B129727) (for termination)

-

High-purity inert gas (Argon or Nitrogen)

-

Schlenk flask or reactor

-

Magnetic stirrer

-

Syringes and cannulas for liquid transfer

Procedure:

-

Reactor Setup: Assemble a dry Schlenk flask or reactor equipped with a magnetic stir bar under a positive pressure of inert gas.

-

Solvent Addition: Transfer the desired volume of anhydrous THF into the reactor via cannula.

-

Monomer Addition: Add the purified this compound monomer to the reactor using a syringe.

-

Initiation: Cool the monomer solution to the desired reaction temperature (e.g., -78 °C to 0 °C). Add the calculated amount of the sodium naphthalenide initiator solution dropwise via syringe while stirring vigorously. The amount of initiator will determine the target molecular weight of the polymer.

-

Polymerization: Allow the polymerization to proceed for the desired time. The reaction progress can be monitored by techniques such as ¹H NMR spectroscopy by taking aliquots from the reaction mixture.

-

Termination: Terminate the polymerization by adding a small amount of degassed methanol to the reaction mixture. The characteristic color of the living anions will disappear.

-

Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold methanol).

-

Purification and Drying: Collect the precipitated polymer by filtration, wash it with fresh non-solvent, and dry it under vacuum to a constant weight.

Data Presentation

The following tables summarize representative quantitative data for the anionic ring-opening polymerization of this compound under various conditions.

Table 1: Polymerization of this compound with Potassium Xanthate/18-Crown-6 Ether Initiator System

| Entry | [M]/[I] Ratio | Time (min) | Conversion (%) | Mₙ (kDa) | Đ (Mₙ/Mₙ) |

| 1 | 500 | 5 | >99 | 120 | 1.2 |

| 2 | 1000 | 10 | >99 | 250 | 1.4 |

| 3 | 200 | 3 | >99 | 55 | 1.1 |

Data adapted from living polymerizations of this compound initiated with potassium xanthates.[5]

Table 2: Polymerization of this compound with Thio-Aluminum (SAl) Based Initiators

| Entry | Targeted Mₙ ( kg/mol ) | [M]₀/[I]₀ | Mₙ (SEC, kg/mol ) | Đ (Mₙ/Mₙ) |

| 1 | 15 | 202 | 16.8 | 1.25 |

| 2 | 30 | 405 | 32.1 | 1.21 |

| 3 | 50 | 675 | 54.3 | 1.30 |

| 4 | 75 | 1012 | 78.9 | 1.35 |

| 5 | 100 | 1350 | 105.2 | 1.40 |

Data adapted from a facile method to produce propylene sulphide homopolymers.[2]

Visualizations

Caption: Experimental workflow for anionic ring-opening polymerization.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 4. graphsearch.epfl.ch [graphsearch.epfl.ch]

- 5. Living polymerizations of this compound initiated with potassium xanthates characterized by unprecedentedly high propagation rates - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for the Synthesis of Poly(propylene sulfide) for Drug Delivery Nanoparticles

Audience: Researchers, scientists, and drug development professionals.

Introduction